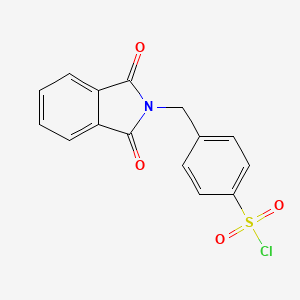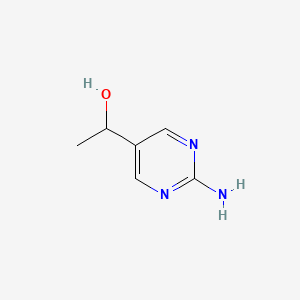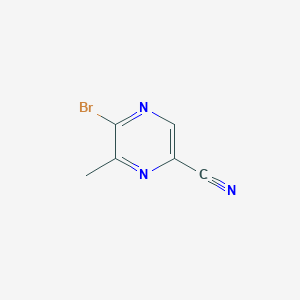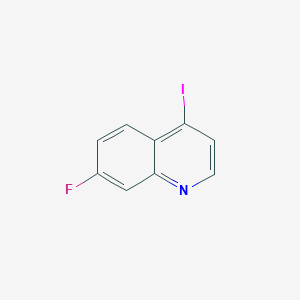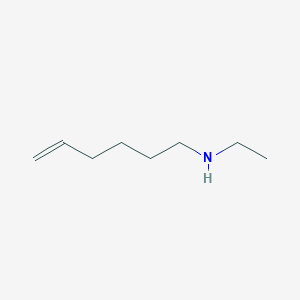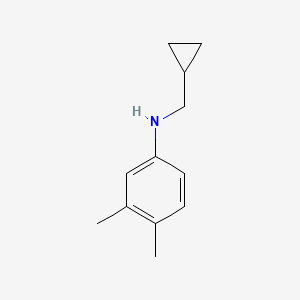
N-(cyclopropylmethyl)-3,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-3,4-dimethylaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 3,4-dimethylaniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3,4-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of cyclopropylmethyl bromide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(cyclopropylmethyl)-3,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl or aryl halides, sodium hydride (NaH)
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(cyclopropylmethyl)-3,4-dimethylaniline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-3,4-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with proteins involved in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
- N-(cyclopropylmethyl)-aniline
- N-(cyclopropylmethyl)-2,4-dimethylaniline
- N-(cyclopropylmethyl)-3,5-dimethylaniline
Comparison: N-(cyclopropylmethyl)-3,4-dimethylaniline is unique due to the presence of both cyclopropylmethyl and 3,4-dimethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The specific positioning of the methyl groups on the aromatic ring can influence the compound’s electronic properties and its interactions with other molecules.
Eigenschaften
CAS-Nummer |
356539-38-3 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-3-6-12(7-10(9)2)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 |
InChI-Schlüssel |
YULPPXVXGUGQIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCC2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


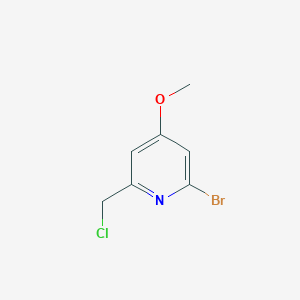
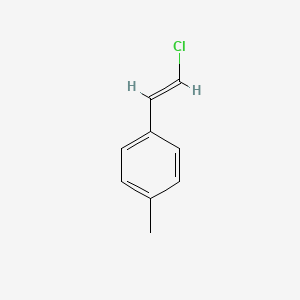
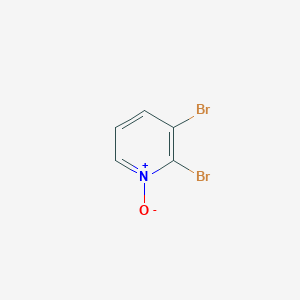
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
